

# Renzapride Hydrochloride: A Comprehensive Technical Guide to its History and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | Renzapride hydrochloride |           |  |  |  |
| Cat. No.:            | B15573620                | Get Quote |  |  |  |

#### For Immediate Release

This technical guide provides an in-depth overview of the history and development of **Renzapride hydrochloride**, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed timeline of its journey from initial discovery to its current clinical focus, a summary of key clinical trial data, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.

# A Winding Developmental Path: From IBS-C to Cystic Fibrosis

Renzapride's history is marked by a series of strategic shifts in its therapeutic focus, reflecting the evolving understanding of its pharmacological profile and the changing landscape of gastrointestinal drug development.

Initial Discovery and Early Development: Originally synthesized by Smith Kline Beecham in the late 1980s, Renzapride was initially investigated for its prokinetic properties.[1]

Focus on Irritable Bowel Syndrome with Constipation (IBS-C) under Alizyme: The rights to Renzapride were later acquired by Alizyme plc, a UK-based pharmaceutical company. Alizyme advanced the compound through extensive preclinical and clinical trials, including Phase I, II, and III studies, for the treatment of IBS-C.[1] A pivotal Phase III multicenter, randomized,



double-blind, placebo-controlled, parallel-group study (NCT00268879) was initiated in women with IBS-C.[2][3] However, in April 2008, Alizyme announced the discontinuation of the clinical development of Renzapride for IBS-C, citing that the Phase III study showed "limited clinical improvement" compared to placebo and that the efficacy was "not sufficient to justify further development."[4] A long-term safety study (NCT00607971) was also terminated due to the lack of efficacy in the parent study.[5]

A New Direction: Diabetic Gastroparesis with EndoLogic: Following the liquidation of Alizyme, EndoLogic LLC acquired the worldwide patent rights for Renzapride. Recognizing a significant unmet medical need, the company shifted the development focus to diabetic gastroparesis.[1] On July 25, 2017, EndoLogic held a positive pre-Investigational New Drug (IND) meeting with the U.S. Food and Drug Administration (FDA).[6] The FDA indicated that no additional toxicology studies would be required to initiate a Phase II trial and that a planned 12-week Phase II study could potentially serve as one of two pivotal trials for a New Drug Application (NDA).[6]

Current Frontier: Cystic Fibrosis-Related Gastrointestinal Symptoms with Ambrose Healthcare: Most recently, in October 2024, Ambrose Healthcare acquired the global rights to Renzapride. [7] The company is now pursuing the development of Renzapride for the treatment of gastrointestinal (GI) symptoms in patients with cystic fibrosis (CF).[7][8] A Phase II multi-center, double-blind, cross-over study involving 24 patients across 5 study sites is the next planned step in its development.[7][8]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from clinical trials of Renzapride in IBS-C and diabetic gastroparesis.

## Table 1: Efficacy of Renzapride in Constipation-Predominant Irritable Bowel Syndrome (IBS-C)



| Trial Phase                    | Number of Patients | Treatment<br>Arms                                                             | Primary<br>Endpoint                                                   | Key<br>Findings                                                                                                                                                                                                         | Reference(s |
|--------------------------------|--------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Phase IIb                      | Not Specified      | Renzapride<br>(1, 2, or 4<br>mg/day) vs.<br>Placebo for<br>12 weeks           | Patient-<br>assessed<br>relief of<br>abdominal<br>pain/discomfo<br>rt | Dose- dependent increase in responder rates for abdominal pain relief (not statistically significant). Statistically significant improvement s in bowel movement frequency and stool consistency in the 4 mg/day group. | [9]         |
| Phase III<br>(NCT002688<br>79) | 1798 women         | Renzapride (4 mg QD or 2 mg BID) vs. Placebo for 12 weeks                     | Global relief<br>of IBS<br>symptoms                                   | Statistically significant but limited clinical improvement over placebo.                                                                                                                                                | [4]         |
| Pilot Study                    | 17                 | Placebo, Renzapride 2 mg OD, and Renzapride 2 mg BID sequentially for 28 days | Overall gastrointestin al and segmental colonic transit               | Renzapride 2<br>mg BID<br>significantly<br>reduced<br>mean overall<br>GI transit<br>time and<br>accelerated                                                                                                             | [10]        |



|                   |      |                                                        |                      | segmental colonic transit. Also reduced abdominal pain and improved stool consistency.                                                                  |  |
|-------------------|------|--------------------------------------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Meta-<br>Analysis | 2528 | Renzapride<br>(1, 2, and 4<br>mg daily) vs.<br>Placebo | Clinical<br>efficacy | No significant difference between Renzapride and placebo, except for a clinically [11] important, though not statistically significant, effect at 4 mg. |  |

**Table 2: Pharmacodynamic Effects of Renzapride in Diabetic Gastroparesis** 



| Trial Phase | Number of Patients                            | Treatment<br>Arms                                  | Primary<br>Endpoint                                  | Key<br>Findings                                                                                                                                                       | Reference(s |
|-------------|-----------------------------------------------|----------------------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Pilot Study | 9 diabetic patients with autonomic neuropathy | Placebo,<br>Renzapride<br>(0.5, 1.0, or<br>2.0 mg) | Gastric<br>emptying of a<br>solid and<br>liquid meal | Renzapride significantly reduced the mean lag phase of solid emptying by 20-26 minutes at all doses (P < 0.01). Decreased liquid emptying t1/2 with increasing doses. | [12]        |

Table 3: Pharmacokinetic Parameters of Renzapride

| Parameter                                   | Value                       | Condition                              | Reference(s) |
|---------------------------------------------|-----------------------------|----------------------------------------|--------------|
| Tmax (Time to maximum plasma concentration) | 1.4 hours                   | 4 mg once daily in patients with IBS-C | [13]         |
| Cmax (Maximum plasma concentration)         | 15.3 ng/mL (47.2<br>nmol/L) | 4 mg once daily in patients with IBS-C | [13]         |
| t1/2 (Plasma half-life)                     | 10 hours                    | Not specified                          | [14]         |

## **Table 4: Safety and Tolerability of Renzapride**



| Adverse Event       | Incidence                                                                                                | Trial Population                                  | Reference(s) |
|---------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------|--------------|
| Diarrhea            | Statistically significant increase compared to placebo (RR = 1.61)                                       | IBS-C (Meta-analysis of 4 trials)                 | [11]         |
| Ischemic Colitis    | 3 cases reported in a long-term study                                                                    | IBS-C (n=971)                                     | [15]         |
| Cardiac Arrhythmias | Unlikely at therapeutic doses. No clinically or statistically significant prolongation of QTci interval. | Healthy human<br>subjects and in vitro<br>studies | [16]         |

# Experimental Protocols Phase III Study of Renzapride in Women with IBS-C (NCT00268879)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
- Participants: Women aged 18 to 65 years with a diagnosis of constipation-predominant IBS according to the Rome II criteria.[2][3]
- Interventions: Participants were randomized to receive one of two dosing regimens of Renzapride (4 mg once daily or 2 mg twice daily) or placebo for 12 weeks.[3]
- Primary Outcome Measure: The primary endpoint was the patient's weekly self-assessment of overall symptomatic relief of their IBS-C symptoms.[17]
- Secondary Outcome Measures: Secondary endpoints included adequate relief of abdominal pain/discomfort and bowel problems.[17]
- Follow-up: A 4-week safety follow-up period was included. In the USA, patients who
  completed the 12-week treatment were invited to enroll in a 12-month open-label extension
  study (ATL1251/052/CL) to evaluate long-term safety.[3][5]



## Pilot Study of Renzapride on Gastrointestinal Motility in IBS-C

- Study Design: A dose-escalating pilot study where patients received placebo, Renzapride 2 mg once daily, and Renzapride 2 mg twice daily sequentially for 28 days each.[10]
- Participants: 17 patients with constipation-predominant IBS.[10]
- Outcome Measures:
  - Gastrointestinal and Colonic Transit: Measured using radio-opaque markers.[10]
  - Symptom Assessment: Patients' assessment of their IBS symptoms.[10]

#### Study of Renzapride in Diabetic Gastroparesis

- Study Design: A double-blind, randomized, placebo-controlled crossover study.[12]
- Participants: 9 diabetic patients with autonomic neuropathy and 8 healthy controls.[12]
- Interventions: Participants received placebo, 0.5 mg, 1.0 mg, or 2.0 mg of Renzapride on four separate occasions in random order.[12]
- Outcome Measure:
  - Gastric Emptying: Measured using a dual-isotope scintigraphy technique. The liquid component of a test meal was labeled with Indium-113m and the solid component with Technetium-99m.[12]

### **Mechanism of Action and Signaling Pathways**

Renzapride's pharmacological effects are mediated through its dual action as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[8]

#### 5-HT4 Receptor Agonism and Prokinetic Effects

Activation of 5-HT4 receptors on enteric neurons is the primary mechanism for Renzapride's prokinetic effects. This activation facilitates the release of acetylcholine, a key neurotransmitter



that stimulates gastrointestinal smooth muscle contraction and enhances peristalsis.[1] The intracellular signaling cascade following 5-HT4 receptor activation is depicted below.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Benzimidazolones and renzapride facilitate acetylcholine release from guinea-pig myenteric plexus via 5-HT4 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. isrctn.com [isrctn.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ambrosehc.com [ambrosehc.com]
- 8. ambrosehc.com [ambrosehc.com]
- 9. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilot study of the efficacy of renzapride on gastrointestinal motility and symptoms in patients with constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of renzapride, a novel prokinetic agent, in diabetic gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Renzapride Hydrochloride: A Comprehensive Technical Guide to its History and Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15573620#renzapride-hydrochloride-history-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com